molecular formula C24H23NO4 B486342 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 667892-44-6

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B486342
CAS No.: 667892-44-6
M. Wt: 389.4g/mol
InChI Key: HHUGCPCECLCZPG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines a methoxyphenyl group with a tetrahydroacridine carboxylate moiety

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane under reflux conditions .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroacridine moiety can intercalate into DNA, affecting its function. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the unique structural features of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-15(23(26)16-11-13-17(28-2)14-12-16)29-24(27)22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3,5,7,9,11-15H,4,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUGCPCECLCZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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